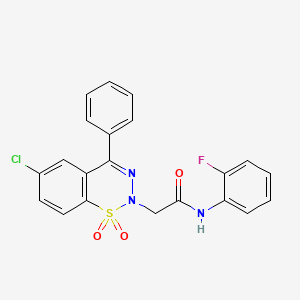
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O3S and its molecular weight is 443.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H20ClN3O4S, with a molecular weight of approximately 469.9 g/mol. The presence of a chloro group and a dioxido moiety contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O4S |
| Molecular Weight | 469.9 g/mol |
| Structural Features | Benzothiadiazine core |
The biological activity of this compound involves several mechanisms:
Binding to Enzymes:
The compound may inhibit or modulate the activity of specific enzymes involved in critical biological pathways. For instance, benzothiadiazine derivatives have been shown to interact with enzymes that play roles in inflammation and cancer progression.
Receptor Interaction:
It can bind to various cellular receptors, altering signal transduction pathways. This interaction can lead to changes in cellular responses, potentially influencing processes such as cell proliferation and apoptosis.
Disruption of Cellular Functions:
The compound may interfere with essential cellular processes like DNA replication and protein synthesis. Such disruptions can result in cytotoxic effects on rapidly dividing cells, which is particularly relevant in cancer therapy.
Biological Activity Studies
Research indicates that compounds with similar structural motifs exhibit significant biological activities. For example:
-
Anticancer Activity:
Studies have shown that benzothiadiazine derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines (e.g., MCF-7 breast cancer cells) through caspase activation. -
Anti-inflammatory Effects:
The compound has been observed to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases. -
Antimicrobial Activity:
Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several benzothiadiazine derivatives, including our compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with the compound at doses of 10 mg/kg body weight.
Case Study 2: Anti-inflammatory Mechanism
In a research article featured in Pharmacology Reports, researchers explored the anti-inflammatory effects of benzothiadiazine derivatives on LPS-induced inflammation in mice. The study found that treatment with the compound led to a marked decrease in serum levels of TNF-alpha and IL-6.
Eigenschaften
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-15-10-11-19-16(12-15)21(14-6-2-1-3-7-14)25-26(30(19,28)29)13-20(27)24-18-9-5-4-8-17(18)23/h1-12H,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYGZTQLCCILPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














